molecular formula C10H8ClNO2S B8027963 4-Chloro-3-thiocyanato-benzoic acid ethyl ester

4-Chloro-3-thiocyanato-benzoic acid ethyl ester

Cat. No.: B8027963
M. Wt: 241.69 g/mol
InChI Key: RXHHQCIVMUFZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-thiocyanato-benzoic acid ethyl ester is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol . It is characterized by the presence of a chloro group, a thiocyanato group, and an ethyl ester functional group attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-thiocyanato-benzoic acid ethyl ester typically involves the reaction of 4-chlorobenzoic acid with thiocyanate and ethyl alcohol under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-thiocyanato-benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Hydrolysis: 4-Chloro-3-thiocyanato-benzoic acid.

Scientific Research Applications

4-Chloro-3-thiocyanato-benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-thiocyanato-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The chloro and thiocyanato groups can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzoic acid ethyl ester: Similar structure but with a nitro group instead of a thiocyanato group.

    4-Chloro-3-methylbenzoic acid ethyl ester: Contains a methyl group instead of a thiocyanato group.

    4-Chloro-3-aminobenzoic acid ethyl ester: Features an amino group in place of the thiocyanato group.

Uniqueness

4-Chloro-3-thiocyanato-benzoic acid ethyl ester is unique due to the presence of the thiocyanato group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 4-chloro-3-thiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-3-4-8(11)9(5-7)15-6-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHHQCIVMUFZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.